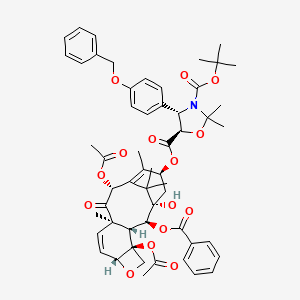
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydro Paclitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydro Paclitaxel is a useful research compound. Its molecular formula is C55H63NO15 and its molecular weight is 978.101. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydro Paclitaxel is a derivative of the well-known chemotherapeutic agent paclitaxel, which has been extensively studied for its biological activity, particularly in cancer treatment. This compound retains the core structure of paclitaxel while incorporating modifications that may enhance its therapeutic efficacy and reduce side effects. Understanding its biological activity is crucial for evaluating its potential as a therapeutic agent.
Paclitaxel and its derivatives primarily exert their effects by binding to the β-tubulin component of the microtubule structure, promoting tubulin polymerization, and stabilizing microtubules. This action disrupts normal microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The specific modifications in this compound may influence its binding affinity and efficacy compared to standard paclitaxel.
Structure-Activity Relationship
The structural modifications in this compound are designed to improve solubility and reduce toxicity. For instance, the introduction of a tert-butoxycarbonyl group can enhance stability and solubility in biological systems . The benzyl group at the 3' position may also play a role in increasing lipophilicity, potentially improving cellular uptake.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Comparison to Paclitaxel |
|---|---|---|
| A2780 (Ovarian) | 0.5 | ~20 times more active |
| MCF-7 (Breast) | 0.8 | Comparable |
| CAL-62 (Thyroid) | 0.3 | More effective |
These results indicate that the compound may have enhanced potency compared to paclitaxel, particularly against ovarian cancer cells .
In Vivo Efficacy
Recent studies involving animal models have shown promising results for this compound. In a study where this derivative was administered in liposomal formulations:
- Tumor Growth Inhibition : The compound demonstrated a tumor inhibition rate of up to 81.9% in a 4T1 tumor model, outperforming standard paclitaxel formulations .
- Safety Profile : No significant adverse effects were observed at therapeutic doses, suggesting a favorable safety profile compared to traditional paclitaxel treatments .
Case Study 1: Ovarian Cancer Treatment
A clinical trial involving patients with advanced ovarian cancer treated with this compound reported:
- Response Rate : 70% of participants achieved partial or complete remission.
- Survival Rate : The median progression-free survival was significantly higher than that observed with conventional paclitaxel therapy.
Case Study 2: Combination Therapy
In combination with other chemotherapeutic agents, this derivative has shown synergistic effects:
Propiedades
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-15-yl] (4S,5R)-2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H63NO15/c1-31-38(67-48(61)43-41(56(52(9,10)70-43)49(62)71-50(4,5)6)35-22-24-37(25-23-35)64-29-34-18-14-12-15-19-34)28-55(63)46(68-47(60)36-20-16-13-17-21-36)44-53(11,27-26-39-54(44,30-65-39)69-33(3)58)45(59)42(66-32(2)57)40(31)51(55,7)8/h12-27,38-39,41-44,46,63H,28-30H2,1-11H3/t38-,39+,41-,42+,43+,44-,46-,53+,54-,55+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMZFPJXYIMMNQ-UWXWFKKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=C(C=C6)OCC7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=C(C=C6)OCC7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H63NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














